molecular formula C16H16ClN3O2S B2897486 2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol CAS No. 457919-69-6

2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol

Cat. No.: B2897486
CAS No.: 457919-69-6
M. Wt: 349.83
InChI Key: PFPFQDXYWBLWER-UHFFFAOYSA-N
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Description

2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol is a complex organic compound that features a thieno[2,3-d]pyrimidine core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of the thieno[2,3-d]pyrimidine ring system, along with the chlorophenyl group, contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

It is known that heterocyclic pyrimidine compounds, which this compound is a part of, have demonstrated various biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific disease or condition being treated.

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Given the diverse biological activities of pyrimidine derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to the targets it interacts with, leading to downstream effects that contribute to its overall action.

Pharmacokinetics

The compound’s molecular weight, as provided by sigma-aldrich, is 39029 , which is within the range generally considered favorable for oral bioavailability

Result of Action

Given the diverse biological activities of pyrimidine derivatives , it is likely that this compound could have a range of potential effects at the molecular and cellular level. These could include effects related to its interaction with its targets and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the thieno[2,3-d]pyrimidine ring . The chlorophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the ethoxyethanol moiety via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and structure of the final product. The process is typically optimized for large-scale synthesis, with careful control of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethanol moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-12-3-1-11(2-4-12)13-9-23-16-14(13)15(19-10-20-16)18-5-7-22-8-6-21/h1-4,9-10,21H,5-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPFQDXYWBLWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCOCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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